

Application Notes and Protocols for Negishi Coupling with N-Boc Pyrrolidine Derivatives

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Compound of Interest

Compound Name:	<i>Tert</i> -butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Cat. No.:	B037702

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These application notes provide a comprehensive overview and detailed protocols for the Negishi cross-coupling reaction of N-Boc pyrrolidine derivatives, a pivotal transformation in the synthesis of chiral 2-substituted pyrrolidines. These structures are integral to a wide array of biologically active compounds and are valuable chiral auxiliaries in asymmetric synthesis. This document outlines two primary applications: the enantioselective α -arylation and the enantioconvergent α -alkylation of N-Boc-pyrrolidine.

Enantioselective Palladium-Catalyzed α -Arylation

The enantioselective α -arylation of N-Boc-pyrrolidine provides a reliable route to enantioenriched 2-aryl--N--Boc-pyrrolidines. The methodology, developed by Campos and colleagues, involves an enantioselective deprotonation, transmetalation, and subsequent palladium-catalyzed Negishi coupling.^[1] This one-pot procedure achieves high enantioselectivity and good yields for a variety of aryl bromides.^[1]

Reaction Principle

The reaction proceeds through three key steps:

- Enantioselective Deprotonation:N-Boc-pyrrolidine is deprotonated at the α -position using sec-butyllithium (s-BuLi) in the presence of the chiral ligand (-)-sparteine.

- Transmetalation: The resulting α -lithiated species undergoes transmetalation with zinc chloride ($ZnCl_2$) to form the corresponding organozinc reagent.
- Negishi Coupling: The organozinc intermediate is then coupled with an aryl bromide in the presence of a palladium catalyst and a phosphine ligand.

Key Reaction Parameters

The success of this transformation is highly dependent on the choice of catalyst, ligand, and reaction conditions. The combination of palladium(II) acetate ($Pd(OAc)_2$) and tri-tert-butylphosphonium tetrafluoroborate ($t-Bu_3P\cdot HBF_4$) has been identified as a highly effective catalytic system.^{[1][2]}

Quantitative Data Summary

The following table summarizes the reaction outcomes for the α -arylation of N-Boc-pyrrolidine with various aryl bromides.

Entry	Aryl Bromide	Product	Yield (%)	er
1	4-Bromotoluene	2-(4-Tolyl)-N-Boc-pyrrolidine	85	96:4
2	4-Bromoanisole	2-(4-Methoxyphenyl)-N-Boc-pyrrolidine	88	96:4
3	4-Bromobenzonitrile	2-(4-Cyanophenyl)-N-Boc-pyrrolidine	82	95:5
4	3-Bromopyridine	2-(3-Pyridyl)-N-Boc-pyrrolidine	75	94:6
5	1-Bromonaphthalene	2-(1-Naphthyl)-N-Boc-pyrrolidine	80	96:4

Experimental Protocol: Enantioselective α -Arylation

Materials:

- N-Boc-pyrrolidine
- sec-Butyllithium (s-BuLi) in cyclohexane
- (-)-Sparteine
- Anhydrous Zinc Chloride ($ZnCl_2$)
- Aryl bromide
- Palladium(II) acetate ($Pd(OAc)_2$)
- Tri-tert-butylphosphonium tetrafluoroborate ($t\text{-}Bu_3P\cdot HBF_4$)
- Anhydrous tert-butyl methyl ether (TBME) or diethyl ether (Et_2O)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-pyrrolidine (1.0 equiv) and anhydrous TBME or Et_2O .
- Cool the solution to -78 °C.
- Add (-)-sparteine (1.2 equiv) followed by the dropwise addition of s-BuLi (1.2 equiv). Stir the mixture at -78 °C for 3 hours.
- In a separate flask, dissolve anhydrous $ZnCl_2$ (1.3 equiv) in anhydrous THF and cool to 0 °C.
- Transfer the cold $ZnCl_2$ solution to the reaction mixture at -78 °C via cannula.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- In another flask, prepare the catalyst by dissolving $Pd(OAc)_2$ (0.02 equiv) and $t\text{-}Bu_3P\cdot HBF_4$ (0.04 equiv) in anhydrous THF.

- Add the aryl bromide (1.1 equiv) to the catalyst mixture.
- Transfer the organozinc solution to the catalyst mixture via cannula.
- Heat the reaction mixture to 50 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
- Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
- Purify the crude product by flash column chromatography.

Enantioconvergent Nickel-Catalyzed α -Alkylation

For the synthesis of 2-alkylpyrrolidines, an enantioconvergent Negishi cross-coupling of racemic α -zincated N-Boc-pyrrolidine with unactivated secondary alkyl halides has been developed.[3][4] This method provides a one-pot, catalytic asymmetric route to a variety of 2-alkylpyrrolidines from commercially available N-Boc-pyrrolidine.[3][4]

Reaction Principle

This process involves the formation of a racemic α -zincated N-Boc-pyrrolidine, which then undergoes a nickel-catalyzed cross-coupling with an alkyl iodide. The chirality of the product is controlled by a chiral ligand complexed to the nickel catalyst.

Key Reaction Parameters

A combination of nickel(II) chloride glyme complex (NiCl₂·glyme) and a chiral 1,2-diamine ligand is crucial for achieving high enantioselectivity and yield.[3][4] The reaction is typically performed at room temperature.[3]

Quantitative Data Summary

The following table presents the results for the enantioconvergent α -alkylation of racemic α -zincated N-Boc-pyrrolidine with various unactivated alkyl iodides.[3][4]

Entry	Alkyl Iodide	Product	Yield (%)	ee (%)
1	Cyclohexyl iodide	2-Cyclohexyl-N-Boc-pyrrolidine	86	93
2	Cyclopentyl iodide	2-Cyclopentyl-N-Boc-pyrrolidine	82	92
3	3-Pentyl iodide	2-(3-Pentyl)-N-Boc-pyrrolidine	78	90
4	2-Idobutane	2-(sec-Butyl)-N-Boc-pyrrolidine	75	88

Experimental Protocol: Enantioconvergent α -Alkylation

Materials:

- N-Boc-pyrrolidine
- sec-Butyllithium (s-BuLi) in cyclohexane
- Anhydrous Zinc Chloride ($ZnCl_2$)
- Alkyl iodide
- Nickel(II) chloride glyme complex ($NiCl_2 \cdot$ glyme)
- Chiral 1,2-diamine ligand
- Anhydrous Tetrahydrofuran (THF)

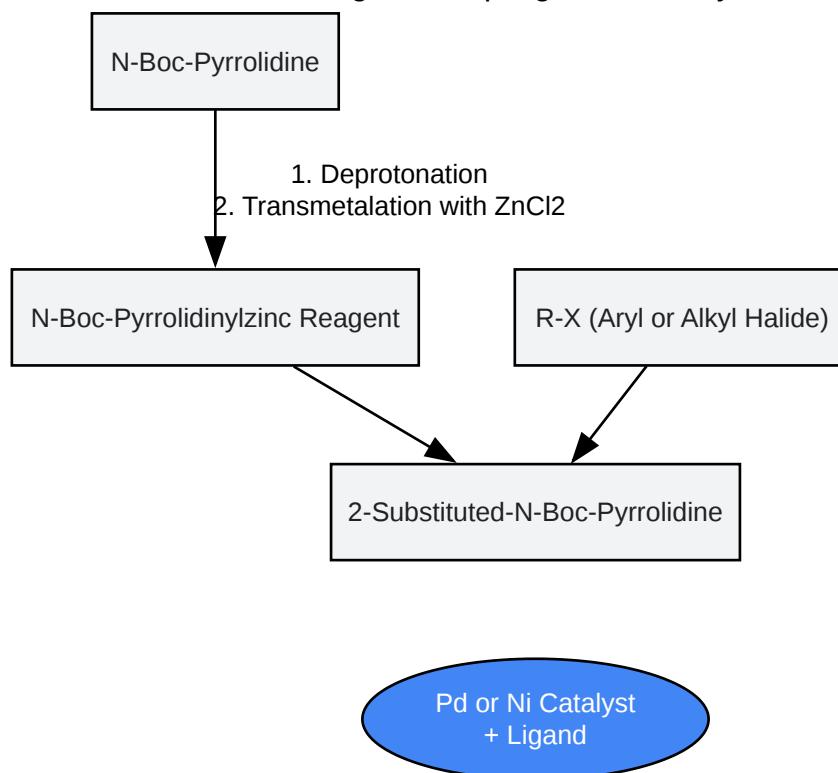
Procedure:

- To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-pyrrolidine (1.0 equiv) and anhydrous THF.
- Cool the solution to -78 °C.
- Add s-BuLi (1.1 equiv) dropwise and stir the mixture at -78 °C for 1 hour.

- In a separate flask, dissolve anhydrous ZnCl₂ (1.2 equiv) in anhydrous THF.
- Transfer the ZnCl₂ solution to the reaction mixture at -78 °C via cannula.
- Allow the reaction mixture to warm to room temperature and stir for 30 minutes to form the racemic α-zincated N-Boc-pyrrolidine.
- In another flask, add NiCl₂·glyme (0.05 equiv) and the chiral 1,2-diamine ligand (0.06 equiv) under argon.
- Add the alkyl iodide (1.2 equiv) to the catalyst mixture.
- Transfer the solution of the organozinc reagent to the catalyst mixture via cannula.
- Stir the reaction at room temperature until completion (monitor by GC-MS).
- Quench the reaction with a saturated aqueous solution of NH₄Cl.
- Extract with ethyl acetate, combine the organic layers, dry over MgSO₄, and concentrate.
- Purify the product by flash chromatography.

Visualizations

General Scheme for Negishi Coupling of N-Boc-Pyrrolidine

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Caption: General reaction scheme for the Negishi coupling of N-Boc-pyrrolidine.

Experimental Workflow for Enantioselective α -Arylation

Reagent Preparation

Deprotonation

- N-Boc-Pyrrolidine
- s-BuLi / (-)-Sparteine
- TBME, -78 °C

Transmetalation

- Add ZnCl₂ in THF
- Warm to RT

Negishi Coupling

Catalyst Preparation

- Pd(OAc)₂ / t-Bu₃P-HBF₄
- Aryl Bromide in THF

Coupling Reaction

- Combine organozinc and catalyst
- Heat to 50 °C

Workup and Purification

Workup

- Quench with NH₄Cl
- Extraction

Purification

- Column Chromatography

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Caption: Step-by-step workflow for the enantioselective α -arylation protocol.

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